2-[1-[4-(2-Methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[1-[4-(2-Methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole-1,3-dione core, which is linked to a piperazine ring substituted with a 2-methylphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-(2-Methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole-1,3-dione Core: The isoindole-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the isoindole-1,3-dione intermediate with 1-(2-methylphenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Final Compound: The final step involves the acylation of the piperazine nitrogen with a suitable acylating agent, such as acetic anhydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-(2-Methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the isoindole core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: The compound shows promise as a therapeutic agent due to its ability to interact with specific biological targets, such as receptors and enzymes.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-[4-(2-Methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A structurally similar compound with a methoxy group instead of a methyl group on the phenyl ring.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An arylpiperazine compound used as an antihypertensive agent.
Uniqueness
2-[1-[4-(2-Methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-[4-(2-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-7-3-6-10-19(15)23-11-13-24(14-12-23)20(26)16(2)25-21(27)17-8-4-5-9-18(17)22(25)28/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAZRALTLRYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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